Pyridine, 2-((4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-((4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)- is a heterocyclic compound that features a pyridine ring fused with a triazole ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-((4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)- typically involves the reaction of hydrazonoyl halides with pyridine derivatives under specific conditions. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-((4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyridine and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Pyridine, 2-((4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pyridine, 2-((4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds like 3-amino-4-arylpyridin-2(1H)-one share structural similarities and exhibit comparable biological activities.
Triazole derivatives: Compounds such as N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine also show similar properties and applications.
Uniqueness
Pyridine, 2-((4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)- is unique due to its specific combination of pyridine and triazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
CAS No. |
103654-44-0 |
---|---|
Molecular Formula |
C18H13N5S |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]pyridine |
InChI |
InChI=1S/C18H13N5S/c1-2-6-15(7-3-1)23-17(14-9-12-19-13-10-14)21-22-18(23)24-16-8-4-5-11-20-16/h1-13H |
InChI Key |
WETRVJGHSSLIOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SC3=CC=CC=N3)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.